molecular formula C21H16FN3OS B2570659 N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895010-70-5

N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2570659
M. Wt: 377.44
InChI Key: OJMWABWHTNVCQQ-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide” is a novel organic compound that has gained increasing attention from researchers due to its unique properties. It is a benzothiazole derivative that has been synthesized and investigated for its antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds is relatively planar with dihedral angles between the central benzene ring and the benzothiazole and pyridine rings being small, indicating that the molecule is nearly planar .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Antimicrobial Activity

A study reported the synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity. These compounds were characterized by spectral analysis and tested against different microbial strains, showing significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other selected bacterial and fungal strains, suggesting a pathway for designing potent antimicrobial agents [Anuse et al., 2019].

Anticancer Activity

Another research direction involves the investigation of fluorinated benzothiazoles and their derivatives for anticancer activity. Studies have synthesized and tested various compounds for their potential to inhibit cancer cell growth. For example, novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity against a panel of cancer cell lines, including colon, breast, and lung carcinomas, glioblastoma, and leukemia, highlighting their potential as anticancer agents [Ivasechko et al., 2022].

Development of Fluorescent Probes

Research has also focused on developing fluorescent probes for iron ions based on 2-phenylbenzo[d]thiazole derivatives. These probes have shown excellent selectivity and sensitivity for iron ions in solution, providing tools for analytical applications in chemistry and biology [Wei, 2012].

Synthesis and Biological Applications

The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide has been explored, demonstrating significant antimicrobial activities. This research underlines the versatility of benzothiazole derivatives in synthesizing heterocyclic compounds with potential biological applications [Bayrak et al., 2009].

Safety And Hazards

The safety and hazards of similar compounds are typically evaluated through cytotoxicity studies on cells. Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are nontoxic to human cells .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c1-14-5-2-7-16(11-14)20(26)25(13-15-6-4-10-23-12-15)21-24-19-17(22)8-3-9-18(19)27-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMWABWHTNVCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide

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